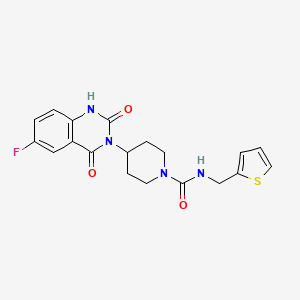
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound recognized for its unique chemical structure and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound consists of several functional groups, including a fluoroquinazoline core, a thiophenylmethyl moiety, and a piperidine carboxamide framework, all of which contribute to its versatile chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves a multistep reaction sequence The initial step often includes the preparation of the fluoroquinazoline core through a cyclization reaction of a suitably substituted aniline derivative with a fluorinated reagent
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Key steps may include the use of high-pressure reactors for the cyclization reaction, followed by column chromatography for purification. Automation and continuous flow processes are commonly employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more reactive intermediates, which may participate in further transformations.
Reduction: The compound can undergo reduction reactions, particularly in the presence of strong reducing agents, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxide or amine bases. Reaction conditions may vary from mild to harsh, depending on the desired transformation, with typical solvents including methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may yield quinazolinone derivatives, while reduction can result in piperidine amine analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide serves as a valuable intermediate for the synthesis of various heterocyclic compounds and drug molecules. Its unique structure enables it to act as a building block for complex organic synthesis.
Biology and Medicine
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development. Studies have indicated its efficacy in targeting specific pathways involved in cancer, inflammation, and neurological disorders.
Industry
In industry, the compound's properties are leveraged for the development of advanced materials, including polymers and catalysts. Its reactivity and stability under various conditions make it suitable for use in diverse industrial applications.
Mecanismo De Acción
The mechanism by which 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved vary depending on the biological context, but typically include signal transduction cascades that regulate cellular processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide stands out due to its unique combination of a fluoroquinazoline core and piperidine carboxamide framework. Similar compounds include:
Quinazolinone derivatives
Piperidine-based inhibitors
Fluorinated aromatic compounds
These related compounds share some structural features but differ in their specific substituents and overall pharmacological profiles. The uniqueness of the compound lies in its multi-functional properties and potential for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h1-4,9-10,13H,5-8,11H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPOJZORLPIOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














